N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a guanidine group attached to a 3,4-dimethylphenyl ring and a 4,6-dimethylpyrimidin-2-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 3,4-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then treated with cyanamide or a similar guanidylating agent to form the final product.
Industrial Production Methods
On an industrial scale, the production of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; often in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted guanidine derivatives with different nucleophiles attached.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:
N-(3,4-dimethylphenyl)-N’-(2-pyridyl)guanidine: Similar structure but with a pyridyl ring instead of a pyrimidinyl ring.
N-(3,4-dimethylphenyl)-N’-(4-methylpyrimidin-2-yl)guanidine: Similar structure but with a single methyl group on the pyrimidinyl ring.
N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyridin-2-yl)guanidine: Similar structure but with a pyridinyl ring instead of a pyrimidinyl ring.
The uniqueness of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine lies in its specific substitution pattern and the presence of both dimethylphenyl and dimethylpyrimidinyl groups, which confer distinct chemical and biological properties.
Biological Activity
N-(3,4-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound that belongs to the class of guanidine derivatives, which have garnered significant attention due to their diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound's chemical structure and properties are pivotal in understanding its biological activity. Below is a summary of key characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉N₅ |
Molecular Weight | 269.35 g/mol |
CAS Number | 332073-80-0 |
LogP | 3.589 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 3 |
Polar Surface Area | 56.163 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) : Recent studies highlight its potential as an inhibitor of TDP2, an enzyme involved in DNA repair processes. Inhibiting TDP2 can enhance the efficacy of topoisomerase II-targeting chemotherapeutics by preventing cancer cells from repairing DNA damage caused by these agents .
- Anti-inflammatory Properties : Guanidine derivatives have been noted for their anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Central Nervous System Activity : Some guanidine compounds exhibit neuroprotective properties and may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases .
High-Throughput Screening for TDP2 Inhibition
A study conducted using a high-throughput screening (HTS) approach identified several guanidine derivatives as potent inhibitors of TDP2. Among these, this compound was highlighted for its significant inhibitory activity with an IC50 value indicating strong efficacy in blocking TDP2 function .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of guanidine compounds has revealed that modifications to the guanidine moiety can significantly alter biological activity. For instance, the introduction of methyl groups at specific positions on the phenyl and pyrimidine rings enhances potency against TDP2 and improves pharmacokinetic properties .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with similar guanidine derivatives is informative:
Compound Name | IC50 (µM) | Mechanism |
---|---|---|
This compound | TBD | TDP2 Inhibition |
N-(2,3-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | TBD | TDP2 Inhibition |
Guanidine Derivative X | TBD | Neuroprotective Effects |
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-9-5-6-13(7-10(9)2)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIFZSAFENSWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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